Chloromethanesulfonic acid

Flame Retardancy Polycarbonate Additives UL-94 Vertical Burn Test

Chloromethanesulfonic acid (CAS 40104-07-2) is a halogenated alkanesulfonic acid with molecular formula CH₃ClO₃S and molecular weight 130.55 g/mol, characterized by a sulfonic acid group (–SO₃H) attached to a chlorinated methyl group (–CH₂Cl). As the monochlorinated derivative of methanesulfonic acid, it occupies an intermediate position within the halomethanesulfonic acid series, where progressive halogen substitution modulates both acid strength and leaving group nucleofugality.

Molecular Formula CH3ClO3S
Molecular Weight 130.55 g/mol
CAS No. 40104-07-2
Cat. No. B3052299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethanesulfonic acid
CAS40104-07-2
Molecular FormulaCH3ClO3S
Molecular Weight130.55 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)O)Cl
InChIInChI=1S/CH3ClO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5)
InChIKeyHMPHJJBZKIZRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethanesulfonic Acid (CAS 40104-07-2): Properties, Class Identity, and Procurement Baseline


Chloromethanesulfonic acid (CAS 40104-07-2) is a halogenated alkanesulfonic acid with molecular formula CH₃ClO₃S and molecular weight 130.55 g/mol, characterized by a sulfonic acid group (–SO₃H) attached to a chlorinated methyl group (–CH₂Cl) [1]. As the monochlorinated derivative of methanesulfonic acid, it occupies an intermediate position within the halomethanesulfonic acid series, where progressive halogen substitution modulates both acid strength and leaving group nucleofugality [2]. The compound is typically supplied as a colorless to pale yellow liquid with purity specifications of approximately 95% .

Why Methanesulfonic Acid or Triflic Acid Cannot Replace Chloromethanesulfonic Acid in Critical Applications


In-class compounds such as methanesulfonic acid (MSA), trifluoromethanesulfonic acid (triflic acid), and bromomethanesulfonic acid are not functionally interchangeable with chloromethanesulfonic acid. The chlorine substituent serves as an electron-withdrawing group that simultaneously increases acid strength relative to MSA and enhances the nucleofugality of the corresponding sulfonate ester leaving group [1]. In polymer flame retardancy, the calcium salt of chloromethanesulfonic acid delivers a measurably different flame-out profile compared to the trifluoromethanesulfonate analog at identical loading [2]. For environmental analytical chemistry, chloromethanesulfonic acid is one of only four halomethanesulfonic acid congeners validated as a quantitative reference standard for disinfection byproduct monitoring, meaning procurement of the correct congener is mandatory for accurate calibration [3]. The following evidence items quantify these differentiation points.

Chloromethanesulfonic Acid: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Flame Retardant Efficiency: Calcium Chloromethanesulfonate Outperforms Control and Triflate Analog in Polycarbonate UL-94 Testing

In aromatic polycarbonate at 1.0 wt% loading, calcium chloromethanesulfonate achieved a flame-out time of 5.6 seconds (SE-II rating) versus 31.6 seconds for the unmodified control (Burns rating). Critically, it outperformed calcium trifluoromethanesulfonate, which recorded 7.3 seconds under identical conditions—a 23.3% faster flame extinction for the chlorinated analog [1]. The control produced 4+ flaming drips per test bar; calcium chloromethanesulfonate produced 1.2 drips, comparable to the triflate salt's 1.0 drips. Unlike conventional brominated flame retardants tested in the same patent, calcium chloromethanesulfonate did not cause polymer degradation at effective loading levels [2].

Flame Retardancy Polycarbonate Additives UL-94 Vertical Burn Test

Acid Strength Ranking: Chloromethanesulfonic Acid Is a Stronger Acid Than Methanesulfonic Acid in Glacial Acetic Acid

In glacial acetic acid containing 0.12% water, the relative acid strength of eleven strong acids was measured using indicator methods with α-naphtholbenzein and o-nitroaniline. At equal molarities (5 × 10⁻³ to 5 × 10⁻² M), the acids increase in strength in the following order: hydrochloric < methanesulfonic < sulfuric < carboxymethanesulfonic < chloromethanesulfonic < chlorocarboxymethanesulfonic < hydrobromic < perchloric < methanedisulfonic < chloromethanedisulfonic < methanetrisulfonic [1]. Chloromethanesulfonic acid ranks 5th of 11, three positions above methanesulfonic acid (rank 2), confirming that chlorine substitution on the methyl group measurably enhances proton-donating ability in low-basicity media [2].

Acid Strength Non-Aqueous Titration Sulfonic Acid Reactivity

Leaving Group Nucleofugality: Monochlate (Chloromethanesulfonate) Exceeds Mesylate and Triflate in Synthetic Utility

The chloromethanesulfonate ester (designated 'monochlate') was systematically evaluated against methanesulfonate (mesylate) and trifluoromethanesulfonate (triflate) leaving groups in SN2-type nucleophilic substitution reactions. The KAKENHI final research report states that chloromethanesulfonates 'served as an extremely efficient leaving group, which exceeds the corresponding mesylates and triflates' [1]. Inversion of a wide range of secondary alcohols using monochlates with cesium acetate in the presence of 18-crown-6 in refluxing benzene gave acetates with complete inversion of configuration in high yields . The monochlate group also enabled carbon-carbon bond rearrangement, conversion of alcohols to azides, and conversion of β-alkoxy primary alcohols to nitriles, reactions where mesylates often exhibit insufficient reactivity and triflates may suffer from instability [2].

Nucleophilic Substitution Leaving Group Efficiency Stereoselective Synthesis

Environmental Reference Standard: Chloromethanesulfonic Acid Is One of Four Validated HMSA Congeners for Disinfection Byproduct Monitoring

Halomethanesulfonic acids (HMSAs) are a recently discovered class of polar disinfection byproducts lacking commercially available reference materials. Zahn et al. (2019) synthesized and structurally confirmed standards for the four presumably most prevalent HMSA congeners: chloromethanesulfonic acid (ClMSA), bromomethanesulfonic acid (BrMSA), dichloromethanesulfonic acid (Cl₂MSA), and bromochloromethanesulfonic acid (BrClMSA) [1]. Across four European drinking water production plants and tap water samples from six countries, total HMSA concentrations ranged from 0.07 μg/L to 11.5 μg/L in tap water, with surface water concentrations in the 100 ng/L range. HMSA formation was observed in the low μg/L range after water chlorination, confirming their origin as disinfection byproducts [2]. ClMSA specifically was rarely detected above the limit of quantitation due to a pronounced procedural blank, and monohalogenated HMSAs constituted a minor fraction (4.3% of total HMSAs in tap water vs. 31.2% in finished water at DWPPs) compared to dihalogenated congeners [3].

Water Quality Analysis Disinfection Byproducts HILIC-MS/MS Quantification

Ion Exchange Material Synthesis: Sodium Chloromethanesulfonate Enables Sulfomethyl-Functionalized Pullulan Ion Exchangers

Sodium chloromethanesulfonate (the sodium salt of chloromethanesulfonic acid) is specifically employed in the preparation of carboxymethyl (CM) pullulan and sulfomethyl (SM) pullulan ion exchangers [1]. Pullulan-based ion exchange gels require sulfonic acid group introduction via a reactive sulfomethylating agent, and the chloromethyl functionality of chloromethanesulfonate provides a defined reactive handle distinct from non-halogenated methanesulfonate, which lacks a leaving group for nucleophilic displacement [2]. This application represents a functional differentiation from methanesulfonic acid, which cannot serve as a direct sulfomethylating agent without prior functionalization.

Ion Exchange Resins Polysaccharide Functionalization Pullulan Chemistry

Chloromethanesulfonic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Flame-Retardant Polycarbonate Compounding with Low-Loading Sulfonate Additives

Based on the UL-94 vertical burn test data from US Patent 4,153,595, calcium chloromethanesulfonate at 1.0 wt% loading achieves a flame-out time of 5.6 seconds, outperforming both the unmodified polycarbonate control (31.6 seconds) and the triflate salt (7.3 seconds) [1]. This scenario applies to manufacturers of transparent flame-retardant polycarbonate for electronics housings, medical device components, and construction glazing, where minimizing additive loading preserves optical clarity and impact strength. The 82% reduction in flame-out time versus control and the absence of polymer degradation—in contrast to brominated alternatives—support its selection when UL-94 SE-II or SE-O ratings must be achieved without compromising resin properties.

Non-Aqueous Acid-Catalyzed Synthesis Requiring Enhanced Proton-Donor Strength Over Methanesulfonic Acid

The Smith and Elliott (1953) rank-order study establishes that chloromethanesulfonic acid is a stronger acid than methanesulfonic acid in glacial acetic acid media [1]. This differential acidity is relevant for acid-catalyzed esterifications, transesterifications, and Friedel-Crafts acylations conducted in acetic acid or other low-basicity solvents, where methanesulfonic acid may provide insufficient proton activity. Users evaluating this compound for such applications should note that aqueous pKa data for chloromethanesulfonic acid were not available in the reviewed literature; the rank-order evidence should be supplemented with in-house reactivity screening before committing to large-scale procurement.

Stereoselective Alcohol Activation in Complex Natural Product or Pharmaceutical Intermediate Synthesis

The monochlate (chloromethanesulfonate) leaving group occupies a unique reactivity position between mesylate and triflate, as demonstrated by Shimizu et al. in the complete stereochemical inversion of secondary alcohols and carbon-carbon bond rearrangement reactions [1]. This application scenario targets medicinal chemistry and process chemistry groups synthesizing chiral pharmaceutical intermediates where mesylates fail to activate sterically hindered secondary alcohols and triflates generate unacceptable side products or stability concerns. Prospective users should verify monochlate performance against their specific substrate class, as published kinetic data quantifying rate enhancement over mesylate/triflate were not identified.

Drinking Water Disinfection Byproduct Monitoring Using Validated HMSA Reference Standards

Chloromethanesulfonic acid is one of four HMSA congeners for which validated reference standards were synthesized and characterized by Zahn et al. (2019) for quantitative HILIC-MS/MS monitoring of polar disinfection byproducts in drinking water [1]. Although ClMSA was rarely detected above the LOQ due to procedural blank limitations, its inclusion in the analytical panel is necessary for mass-balance accounting and understanding the kinetics of monohalogenated-to-dihalogenated HMSA conversion during water distribution. This scenario applies to environmental testing laboratories, water utilities conducting DBP formation potential assessments, and regulatory research programs evaluating emerging polar contaminants.

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